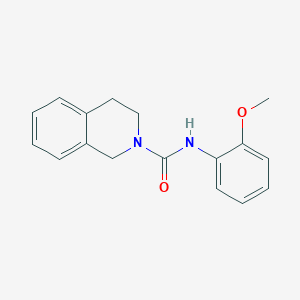![molecular formula C19H14O3 B5888045 2-[3-(4-methylphenyl)acryloyl]-1H-indene-1,3(2H)-dione](/img/structure/B5888045.png)
2-[3-(4-methylphenyl)acryloyl]-1H-indene-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[3-(4-methylphenyl)acryloyl]-1H-indene-1,3(2H)-dione, also known as Chalcone, is a chemical compound that belongs to the family of flavonoids. It is a yellow crystalline powder that is soluble in organic solvents such as ethanol, methanol, and chloroform. Chalcone has been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties.
作用机制
The mechanism of action of 2-[3-(4-methylphenyl)acryloyl]-1H-indene-1,3(2H)-dione is not fully understood, but it is believed to involve multiple pathways. This compound has been found to inhibit the activity of enzymes such as cyclooxygenase-2 and lipoxygenase, which are involved in the production of pro-inflammatory mediators. This compound has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant and detoxifying enzymes. Furthermore, this compound has been found to disrupt the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-α in animal models of inflammation. This compound has also been found to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, leading to a reduction in oxidative stress. Additionally, this compound has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
实验室实验的优点和局限性
2-[3-(4-methylphenyl)acryloyl]-1H-indene-1,3(2H)-dione has several advantages for lab experiments. It is a relatively simple compound to synthesize and is readily available. This compound is also stable under normal laboratory conditions and can be stored for long periods of time. However, this compound has some limitations for lab experiments. It is insoluble in water, which can make it difficult to use in aqueous systems. Additionally, this compound has a low bioavailability, which can limit its effectiveness in vivo.
未来方向
There are several future directions for the research on 2-[3-(4-methylphenyl)acryloyl]-1H-indene-1,3(2H)-dione. One area of interest is the development of this compound-based drugs for the treatment of inflammatory diseases and cancer. Another area of interest is the investigation of the mechanism of action of this compound and its potential interactions with other compounds. Additionally, the development of more efficient synthesis methods for this compound could lead to the production of larger quantities for research and commercial applications.
合成方法
2-[3-(4-methylphenyl)acryloyl]-1H-indene-1,3(2H)-dione can be synthesized through the Claisen-Schmidt condensation reaction between an aromatic aldehyde and a ketone in the presence of a base catalyst such as sodium hydroxide or potassium hydroxide. The reaction takes place in ethanol or methanol as a solvent and is carried out at room temperature or under reflux conditions. The yield of this compound depends on the reaction conditions and the nature of the starting materials.
科学研究应用
2-[3-(4-methylphenyl)acryloyl]-1H-indene-1,3(2H)-dione has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. This compound has also been shown to possess antioxidant properties by scavenging free radicals and reducing oxidative stress. Additionally, this compound has been found to have antimicrobial activity against a wide range of bacteria and fungi.
属性
IUPAC Name |
2-[(E)-3-(4-methylphenyl)prop-2-enoyl]indene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O3/c1-12-6-8-13(9-7-12)10-11-16(20)17-18(21)14-4-2-3-5-15(14)19(17)22/h2-11,17H,1H3/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGQUOUKEPYHCFG-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)C2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)C2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{[2-(butyrylamino)benzoyl]amino}benzoic acid](/img/structure/B5887964.png)

![N-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2-methylphenyl]acetamide](/img/structure/B5887974.png)
![2-(2-chloro-6-fluorobenzyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide](/img/structure/B5887986.png)
![methyl 4-({[4-(aminocarbonyl)-1-piperidinyl]carbonothioyl}amino)benzoate](/img/structure/B5887994.png)

![2-({[(4-chlorophenyl)amino]carbonyl}amino)-4,5-dimethoxybenzoic acid](/img/structure/B5888006.png)
![2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5888013.png)

![N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]butanamide](/img/structure/B5888028.png)

![1-[(4-ethoxyphenyl)sulfonyl]-4-(4-methylbenzyl)piperazine](/img/structure/B5888054.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-3-(4-nitrophenyl)acrylamide](/img/structure/B5888060.png)
![6-{[(5,6-diphenyl-1,2,4-triazin-3-yl)imino]methyl}-2,3-dimethoxybenzoic acid](/img/structure/B5888068.png)